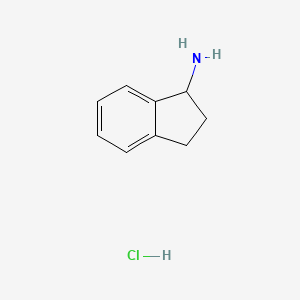

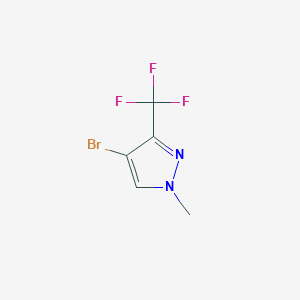

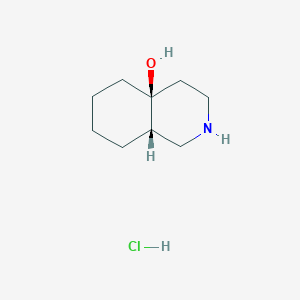

![molecular formula C14H13N3OS B1273343 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438226-53-0](/img/structure/B1273343.png)

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes are critical for DNA synthesis and repair, making them targets for anticancer and antimicrobial drugs. The compound's structure includes a thieno[2,3-d]pyrimidine ring, which is a bicyclic system containing both sulfur and nitrogen atoms, and is substituted with various functional groups that can affect its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported, where the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is used as a precursor. For example, compound 4, a potent dual inhibitor, was synthesized by coupling a benzoic acid derivative with diethyl L-glutamate followed by saponification . Another synthesis route involves the conversion of 6-amino-2-mercaptopyrimidin-4-ol to the desired compound through a series of reactions including benzylation and thiazolopyrimidin derivatization . These methods highlight the versatility of the thieno[2,3-d]pyrimidine core in medicinal chemistry.

Molecular Structure Analysis

While the specific molecular structure of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is not detailed in the provided papers, related compounds have been structurally characterized using techniques such as NMR, X-ray diffraction, and DFT studies . These analyses provide insights into the conformation, electronic structure, and potential intermolecular interactions of the compounds, which are important for understanding their biological activity.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, which has been demonstrated in the synthesis of 3-R-thieno[3,2-d]pyrimidin-4(1H)-ones and their N- and S-alkyl derivatives . Benzylation and nitrosation reactions have also been reported, leading to polymorphic forms and nitroso derivatives of related pyrimidin-6(1H)-ones . These reactions are crucial for modifying the biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their solubility, stability, and reactivity. The polymorphism observed in some derivatives indicates that the compounds can exist in different crystalline forms, which can have distinct physical properties . The catalytic hydrogenation of related compounds has been used to modify their heterocyclic systems and remove protecting groups, further altering their chemical properties .

科学的研究の応用

Potent Dual Inhibitor Synthesis

3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been synthesized and studied as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, are potential antitumor agents due to their dual inhibitory activities (Gangjee et al., 2008).

Antimicrobial Activity

Several derivatives of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial activity. For example, compounds like 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones show activity against strains of Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Candida albicans fungi (Vlasov et al., 2015).

Crystal Structure and Molecular Interactions

The crystal structures of various substituted forms of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have been studied, providing insights into their molecular interactions. For instance, benzylation and nitrosation of related compounds lead to the formation of polymorphs with different hydrogen bonding patterns, which are critical for understanding their biological activities (Glidewell et al., 2003).

Corrosion Inhibition

Derivatives of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds act as mixed-type inhibitors and demonstrate promising inhibition performance (Hou et al., 2019).

Synthesis Methods and Modifications

Various synthetic routes and modifications of the 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one structure have been explored to enhance its biological and chemical properties. These include methods for alkylation, benzylation, and other modifications to improve its activity and stability (Davoodnia et al., 2009).

将来の方向性

特性

IUPAC Name |

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXRDXSWOSWXGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

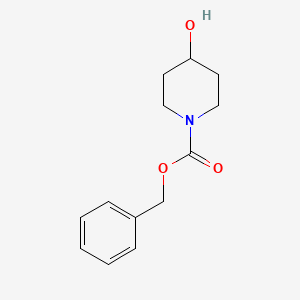

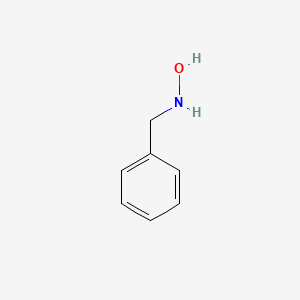

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

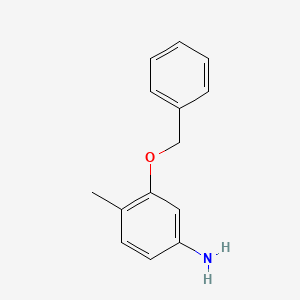

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)